REACTION_CXSMILES
|
ClCCl.CS(C)=O.C(N(CC)CC)C.[C:15]([O:19][C:20](=[O:26])[N:21]([CH2:23][CH2:24][OH:25])[CH3:22])([CH3:18])([CH3:17])[CH3:16].S(=O)(=O)=O>O>[C:15]([O:19][C:20](=[O:26])[N:21]([CH3:22])[CH2:23][CH:24]=[O:25])([CH3:18])([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
2.43 L
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
518.4 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
257.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(N(C)CCO)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir the reaction mixture at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
pyridine complex (1.849 moles; 300.3 g), maintaining the reaction temperature less than 20° C
|
Type
|
CUSTOM
|
Details
|
separate the organic layer
|
Type
|
WASH
|
Details
|
wash with 10% citric acid in water (800 mL), water and brine
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
WASH
|
Details
|
pass through a silica plug, eluting with 20% ethyl acetate/hexanes
|
Type
|
CONCENTRATION
|
Details
|
Add toluene (200 mL) and concentrate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(CC=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g | |
YIELD: PERCENTYIELD | 62.45% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |